molecular formula C17H17N3O4S B2549497 3-Cyano-4,6-dimethyl-2-pyridinyl 3-[(dimethylamino)sulfonyl]benzenecarboxylate CAS No. 400077-16-9

3-Cyano-4,6-dimethyl-2-pyridinyl 3-[(dimethylamino)sulfonyl]benzenecarboxylate

Katalognummer: B2549497
CAS-Nummer: 400077-16-9
Molekulargewicht: 359.4
InChI-Schlüssel: KUCBUDIUXBTWSJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Cyano-4,6-dimethyl-2-pyridinyl 3-[(dimethylamino)sulfonyl]benzenecarboxylate is a functionalized 3-cyano-2-pyridone derivative, a class of nitrogen-containing heterocycles recognized as privileged scaffolds in medicinal chemistry and chemical biology . These 2-pyridone structures, particularly 3-cyano-substituted variants, are ricinine analogues that have demonstrated significant insecticidal properties in agricultural research, providing a metal-free synthetic pathway for sustainable agrochemical development . The core 2-pyridone structure is a versatile building block for synthesizing complex nitrogen-containing heterocycles, including pyridines, piperidines, and various alkaloid frameworks . The molecular structure incorporates both an electron-withdrawing cyano group and a dimethylpyridinyl ester system, which contributes to its potential reactivity and interaction with biological targets. This compound is supplied For Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult safety data sheets prior to use and handle this material according to appropriate laboratory safety protocols.

Eigenschaften

IUPAC Name

(3-cyano-4,6-dimethylpyridin-2-yl) 3-(dimethylsulfamoyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S/c1-11-8-12(2)19-16(15(11)10-18)24-17(21)13-6-5-7-14(9-13)25(22,23)20(3)4/h5-9H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUCBUDIUXBTWSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)OC(=O)C2=CC(=CC=C2)S(=O)(=O)N(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-4,6-dimethyl-2-pyridinyl 3-[(dimethylamino)sulfonyl]benzenecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3-Cyano-4,6-dimethyl-2-pyridinyl 3-[(dimethylamino)sulfonyl]benzenecarboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-Cyano-4,6-dimethyl-2-pyridinyl 3-[(dimethylamino)sulfonyl]benzenecarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Cyano-4,6-dimethyl-2-pyridinyl 3-[(dimethylamino)sulfonyl]benzenecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues

The compound’s closest structural analogue is 3-Cyano-4,6-dimethylpyridin-2-yl 2-chloro-4-(methylsulfonyl)benzenecarboxylate (CAS No. 338421-40-2, Compound A) . Key differences include:

  • Substituents on the benzene ring: Compound A: 2-chloro and 4-methylsulfonyl groups. Target compound: 3-dimethylaminosulfonyl group.
  • Molecular formula and weight :
    • Compound A : C₁₆H₁₃ClN₂O₄S (MW = 364.80 g/mol).
    • Target compound : Estimated C₁₇H₁₈N₃O₄S (MW ≈ 360.07 g/mol).
  • Functional groups: Compound A: Chloro (electron-withdrawing) and methylsulfonyl (polar, electron-withdrawing). Target compound: Dimethylaminosulfonyl (electron-donating due to -N(CH₃)₂, enhancing solubility in polar solvents).

Physicochemical Properties

  • H-bond acceptors/donors: Compound A: 6 H-bond acceptors, 0 donors. Target compound: Likely 6–7 H-bond acceptors (ester carbonyl, sulfonyl, cyano), 0 donors.
  • Solubility: The dimethylamino group in the target compound may improve aqueous solubility compared to Compound A, which has a hydrophobic chloro group.

Comparison with Heterocyclic Analogues

  • (2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b) : Shares a cyano group but has a thiazolo-pyrimidine core. Lower molecular weight (MW = 403 g/mol vs. target’s ~360 g/mol) and higher melting point (213–215°C).
  • 6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile (12) : Contains a pyrimido-quinazoline core with a cyano group. Higher melting point (268–269°C) and lower molecular weight (MW = 318 g/mol). Quinazoline derivatives are often kinase inhibitors, contrasting with the target’s ester-linked structure.

Data Tables

Table 1: Structural and Molecular Comparison

Property Target Compound Compound A (CAS 338421-40-2) Compound 11b
Molecular Formula C₁₇H₁₈N₃O₄S (estimated) C₁₆H₁₃ClN₂O₄S C₂₂H₁₇N₃O₃S
Molecular Weight (g/mol) ~360.07 364.80 403.44
Key Substituents 3-(Dimethylaminosulfonyl)benzoate 2-Chloro, 4-methylsulfonyl benzoate 4-Cyanobenzylidene, thiazolo core
H-Bond Acceptors 6–7 6 5

Table 2: Functional Group Impact

Group Target Compound Compound A Biological Implication
Dimethylaminosulfonyl Enhances solubility, electron-donating May improve bioavailability
Methylsulfonyl Electron-withdrawing, polar Common in anti-inflammatory agents
Cyano Stabilizes via resonance Often enhances binding to metalloenzymes

Research Findings and Implications

  • Thiazolo-pyrimidine analogues (e.g., 11b) highlight the importance of core heterocycles in dictating biological targets, suggesting the target’s ester-linked structure may engage different pathways .
  • Further studies should explore synthesis optimization (e.g., sulfonylation efficiency) and screen for antimicrobial or kinase inhibitory activity.

Biologische Aktivität

3-Cyano-4,6-dimethyl-2-pyridinyl 3-[(dimethylamino)sulfonyl]benzenecarboxylate (CDM) is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's structure, synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

CDM has the molecular formula C17H17N3O4SC_{17}H_{17}N_{3}O_{4}S and features a pyridine ring substituted with cyano and methyl groups, along with a benzenecarboxylate moiety containing a dimethylamino sulfonyl group. These structural characteristics are believed to contribute to its unique chemical properties and biological activities.

Synthesis

The synthesis of CDM typically involves several multi-step organic reactions:

  • Formation of the Pyridine Ring : A condensation reaction using malononitrile and acetylacetone in the presence of a base such as triethylamine.
  • Substitution Reactions : Introduction of cyano and methyl groups through electrophilic substitution reactions.
  • Formation of the Benzenecarboxylate Moiety : Synthesized separately and coupled with the pyridine ring via Suzuki-Miyaura cross-coupling.
  • Introduction of the Dimethylamino Sulfonyl Group : Final modifications to complete the structure.

Biological Activity

Research indicates that CDM exhibits several significant biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that CDM may possess antimicrobial activity against various pathogens. This is hypothesized to involve disruption of microbial cell membranes or inhibition of critical metabolic pathways.
  • Anticancer Properties : There is growing evidence that CDM can inhibit the proliferation of cancer cells. The mechanism appears to involve binding to specific enzymes or receptors that play critical roles in cell cycle regulation and apoptosis.

The proposed mechanisms by which CDM exerts its biological effects include:

  • Enzyme Inhibition : CDM may inhibit enzymes involved in cellular processes such as DNA replication and protein synthesis, leading to reduced cell proliferation.
  • Receptor Interaction : The compound may interact with specific receptors involved in signaling pathways that regulate cell growth and survival.

Case Studies

  • In Vitro Studies : In vitro assays have demonstrated that CDM can significantly reduce cell viability in various cancer cell lines. For instance, studies have shown IC50 values indicating effective concentrations for inducing apoptosis in cancer cells.
  • Animal Models : In vivo studies utilizing animal models have provided insights into the therapeutic potential of CDM. For example, models of induced tumors have shown reduced tumor growth rates upon treatment with CDM compared to control groups.

Comparative Analysis

To better understand the unique properties of CDM, a comparison with similar compounds is useful:

Compound NameStructure FeaturesBiological Activity
3-Cyano-4,6-dimethyl-2-pyridinyl 4-[(dimethylamino)sulfonyl]benzenecarboxylateSimilar pyridine ring but different substitution patternAnticancer activity observed
3-Cyano-4,6-dimethyl-2-pyridoneLacks benzenecarboxylate moietyLower biological activity reported

Q & A

Q. What in vitro models are suitable for preliminary ecotoxicological screening?

  • Methodological Answer: Use algal growth inhibition tests (Raphidocelis subcapitata) and zebrafish embryo assays (FET) for acute toxicity. Cell-based models (e.g., HepG2 cells) assess metabolic disruption, while proteomic profiling identifies stress biomarkers (e.g., HSP70 upregulation) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.